molecular formula C14H14O2S B12007675 6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one CAS No. 64274-02-8

6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one

Cat. No.: B12007675
CAS No.: 64274-02-8
M. Wt: 246.33 g/mol
InChI Key: BKQRLBIGHDNYAP-UHFFFAOYSA-N
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Description

6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a bicyclic lactone derivative featuring a phenylsulfanyl (-SPh) substituent at the 6-position. This compound belongs to a family of tricyclic fused furanones with a methanocyclopenta backbone, which are of interest in medicinal chemistry and materials science due to their stereochemical complexity and functional versatility.

Properties

CAS No.

64274-02-8

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

2-phenylsulfanyl-4-oxatricyclo[4.2.1.03,7]nonan-5-one

InChI

InChI=1S/C14H14O2S/c15-14-11-7-8-6-10(11)12(16-14)13(8)17-9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2

InChI Key

BKQRLBIGHDNYAP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C(C2SC4=CC=CC=C4)OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENYLTHIO)-4-OXATRICYCLO[4.2.1.0(3,7)]NONAN-5-ONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(PHENYLTHIO)-4-OXATRICYCLO[4.2.1.0(3,7)]NONAN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in RSC Advances demonstrated that specific derivatives of methanocyclopenta compounds showed promising results against breast cancer cell lines. The study utilized various concentrations of the compound, observing a dose-dependent inhibition of cell growth, which highlights its potential as a lead compound for further drug development .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Research has indicated that similar compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis.

Case Study:
In an experimental study, researchers synthesized several analogs of this compound and assessed their effects on inflammatory markers in vitro. Results showed a significant reduction in pro-inflammatory cytokines when treated with these compounds .

Applications in Materials Science

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecular architectures.

Case Study:
In a synthetic route detailed by researchers, the compound was used to construct larger frameworks through alkynylation reactions, demonstrating its utility as a versatile building block for synthesizing complex organic molecules .

Catalytic Applications

The compound has also been explored for its catalytic properties in various organic transformations. Its ability to facilitate reactions under mild conditions makes it valuable for green chemistry initiatives.

Data Table: Catalytic Activity Comparison

Reaction TypeCatalyst UsedYield (%)
Alkynylation6-(Phenylsulfanyl)...61%
CyclizationTBD72%

Mechanism of Action

The mechanism by which 2-(PHENYLTHIO)-4-OXATRICYCLO[4.2.1.0(3,7)]NONAN-5-ONE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural and molecular differences between 6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one and its analogs:

Compound Name (CAS No.) Substituent Molecular Formula Molecular Weight Key Structural Features
Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (6712-12-5) None (parent structure) C₈H₁₀O₂ 138.17 Base bicyclic lactone; no substituents
6-Hydroxy derivative (92343-46-9) -OH C₈H₁₀O₃ 154.16 Hydroxyl group increases polarity and H-bonding potential
6-Iodo derivative (7732-50-5; 14948-68-6) -I C₈H₉IO₂ 264.06 Heavy atom substitution; higher molecular weight and potential radiosensitivity
6-Bromo-piperidine derivative (1212132-88-1) -Br, -piperidine C₁₄H₁₈BrNO₃ 328.20 Bulky bromo-piperidine group; enhanced steric hindrance
6-(Phenylsulfanyl) derivative -SPh C₁₃H₁₄O₂S* ~250.3* Arylthio group confers lipophilicity and potential for π-π interactions

*Inferred molecular formula and weight based on parent structure and substituent.

Physicochemical Properties

  • Polarity and Solubility: The hydroxy derivative (C₈H₁₀O₃) is more polar due to the -OH group, likely increasing water solubility compared to the phenylsulfanyl analog . The iodo derivative’s high molecular weight (264.06) and halogen substitution suggest lower solubility in aqueous media but enhanced stability in organic solvents .
  • Thermal Stability: No boiling point data are available for the hydroxy derivative, but its storage recommendation (sealed, dry, room temperature) implies sensitivity to moisture . The parent compound (C₈H₁₀O₂) lacks substituents that could destabilize the lactone ring, suggesting higher thermal stability compared to halogenated analogs .

Biological Activity

6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C14H18O3S
  • Molecular Weight : 266.36 g/mol
  • IUPAC Name : this compound
  • CAS Number : 86021-78-5

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.
  • Antioxidant Properties : The compound has shown potential as an antioxidant agent. In vitro assays reveal that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting a potential role in managing inflammatory conditions.
  • Cytotoxicity : Studies on cancer cell lines have indicated that this compound exhibits cytotoxic effects, leading to apoptosis in certain types of cancer cells. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : The compound's structure allows it to bind to various receptors, potentially modulating signaling pathways associated with inflammation and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals in vitro
Anti-inflammatoryReduces pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial properties.

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations above 50 µM after 24 hours of treatment. Mechanistic studies suggested that this effect was mediated through ROS generation and mitochondrial dysfunction.

Q & A

Q. What are the key synthetic strategies for constructing the bicyclic core of 6-(phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one?

The bicyclic furanone scaffold can be synthesized via [3,3]-sigmatropic rearrangements, as demonstrated in analogous systems involving benzofuran derivatives . For example, NaH-mediated alkylation in THF at 0°C has been used to functionalize similar cyclopenta[b]furan-2-one intermediates. Key steps include stereochemical control during cyclization and optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions.

Q. How can the stereochemistry of this compound be confirmed experimentally?

Stereochemical assignments rely on a combination of NMR (e.g., NOESY for spatial proximity analysis) and optical rotation measurements. For example, optical rotation values (e.g., −44° in methanol, as seen in structurally related compounds) provide empirical evidence of enantiomeric purity . X-ray crystallography is definitive for resolving ambiguous cases, especially for bicyclic systems with multiple stereocenters.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR (including DEPT and HSQC) to resolve overlapping signals in the bicyclic framework.
  • IR : Confirmation of carbonyl (C=O, ~1750 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., via accurate mass matching within 5 ppm).

Advanced Research Questions

Q. How do substituents like the phenylsulfanyl group influence the compound’s reactivity in ring-opening reactions?

The phenylsulfanyl group acts as a leaving group in nucleophilic substitution reactions, facilitating ring-opening under basic conditions. Comparative studies with analogs (e.g., hydroxy or methoxy substituents) suggest that electron-withdrawing groups like sulfanyl enhance electrophilicity at the adjacent carbon. Kinetic studies (e.g., monitoring by HPLC or ¹H NMR) can quantify reaction rates and intermediates .

Q. How can contradictory data in solubility or melting points be resolved?

Discrepancies in physical properties (e.g., melting points) may arise from polymorphic forms or impurities. Reproducibility requires rigorous recrystallization (e.g., using mixed solvents like ethanol/water) and differential scanning calorimetry (DSC) to identify polymorph transitions. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with validated measurements .

Q. What safety protocols are critical when handling this compound in catalytic studies?

Based on analogs with similar hazards (e.g., flammability, toxicity), researchers should:

  • Use inert atmosphere gloveboxes for air-sensitive reactions.
  • Implement engineering controls (e.g., fume hoods) to mitigate inhalation risks.
  • Follow spill containment procedures (e.g., neutralization with activated carbon) as outlined in safety data sheets .

Methodological Recommendations

  • Stereoselective Synthesis : Prioritize chiral auxiliaries or asymmetric catalysis to control the 3,5-methano bridge configuration.
  • Contradiction Mitigation : Validate spectroscopic data against structurally characterized analogs (e.g., hexahydro-5-hydroxy derivatives) .
  • Safety Compliance : Adopt protocols from regulatory guidelines (e.g., OSHA) for handling sulfanyl-containing compounds to prevent exposure .

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